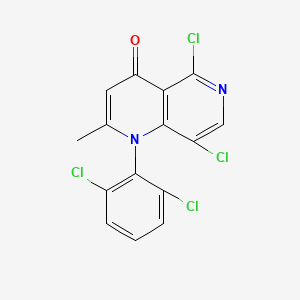
5,8-Dichloro-1-(2,6-dichlorophenyl)-2-methyl-1,6-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dichloro-1-(2,6-dichlorophenyl)-2-methyl-1,6-naphthyridin-4(1H)-one is a synthetic organic compound belonging to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-1-(2,6-dichlorophenyl)-2-methyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of chlorine atoms at specific positions using reagents like thionyl chloride or phosphorus pentachloride.
Substitution reactions: Incorporation of the 2,6-dichlorophenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium methoxide, ammonia.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological assays: It may be used in biological assays to study its effects on different biological systems.
Medicine
Drug development:
Industry
Material science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-1-(2,6-dichlorophenyl)-2-methyl-1,6-naphthyridin-4(1H)-one would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to and inhibiting specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
DNA intercalation: Inserting between DNA bases, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine derivatives: Compounds with similar core structures but different substituents.
Chlorinated aromatic compounds: Compounds with similar chlorination patterns.
Uniqueness
The uniqueness of 5,8-Dichloro-1-(2,6-dichlorophenyl)-2-methyl-1,6-naphthyridin-4(1H)-one lies in its specific substitution pattern and potential biological activities, which may differ from other similar compounds.
Properties
Molecular Formula |
C15H8Cl4N2O |
|---|---|
Molecular Weight |
374.0 g/mol |
IUPAC Name |
5,8-dichloro-1-(2,6-dichlorophenyl)-2-methyl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C15H8Cl4N2O/c1-7-5-11(22)12-14(10(18)6-20-15(12)19)21(7)13-8(16)3-2-4-9(13)17/h2-6H,1H3 |
InChI Key |
SMZMRSBGVQPHAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1C3=C(C=CC=C3Cl)Cl)C(=CN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















